3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid
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Overview
Description
3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid is an organic compound with the molecular formula C19H17NO2 and a molecular weight of 291.34 g/mol . This compound is characterized by its quinoline core structure, which is substituted with three methyl groups and a phenyl group, along with a carboxylic acid functional group at the 4-position . It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 2-phenylquinoline with acetone in the presence of a base to form the intermediate product. This intermediate is then subjected to further methylation and carboxylation reactions to introduce the desired substituents at the 3, 6, 8, and 4 positions, respectively .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial production may also involve continuous flow processes to improve efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups into the quinoline or phenyl rings .
Scientific Research Applications
3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxylic acid: Lacks the methyl groups at the 3, 6, and 8 positions.
3,6,8-Trimethylquinoline: Lacks the phenyl and carboxylic acid groups.
2-Phenylquinoline: Lacks the carboxylic acid and methyl groups.
Uniqueness
3,6,8-Trimethyl-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, while the methyl and phenyl groups contribute to its stability and potential biological activity .
Properties
IUPAC Name |
3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-11-9-12(2)17-15(10-11)16(19(21)22)13(3)18(20-17)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGGVDIKLFZRPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC=CC=C3)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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